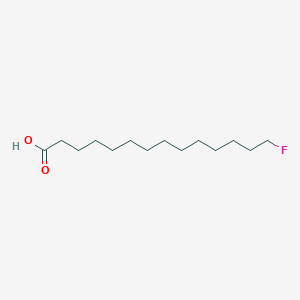

14-Fluoro-myristic acid

説明

14-Fluoro-myristic acid is a fluorinated derivative of myristic acid (tetradecanoic acid, C14:0), a 14-carbon saturated fatty acid. The substitution of a fluorine atom at the terminal carbon (C-14) introduces unique physicochemical properties, including altered solubility, metabolic stability, and biological interactions. Fluorination is a common strategy in medicinal chemistry to modulate compound behavior, as fluorine’s high electronegativity and small atomic radius can enhance lipid solubility and resistance to enzymatic degradation .

This article compares 14-fluoro-myristic acid with myristic acid, myristelaidic acid, myristic acid alkyne, and methyl myristate, focusing on structural, physicochemical, and functional differences.

特性

分子式 |

C14H27FO2 |

|---|---|

分子量 |

246.36 g/mol |

IUPAC名 |

14-fluorotetradecanoic acid |

InChI |

InChI=1S/C14H27FO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |

InChIキー |

MFWHHTJGSBBVFN-UHFFFAOYSA-N |

SMILES |

C(CCCCCCC(=O)O)CCCCCCF |

正規SMILES |

C(CCCCCCC(=O)O)CCCCCCF |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below summarizes key properties of 14-fluoro-myristic acid and its analogs:

*Note: Solubility data for 14-fluoro-myristic acid inferred from fluorinated analog trends.

Key Observations:

- Fluorination Impact : The fluorine atom in 14-fluoro-myristic acid likely reduces aqueous solubility compared to myristic acid but increases lipid solubility and metabolic resistance due to blocked β-oxidation .

- Unsaturation vs. Fluorination : Myristelaidic acid (trans-C14:1) exhibits faster CoA conversion than its cis isomer, while fluorination may slow enzymatic processing entirely .

- Functional Groups : Myristic acid alkyne’s terminal alkyne enables bioorthogonal click chemistry, whereas methyl myristate’s ester group enhances volatility .

Metabolic Stability and Toxicity

- Myristic Acid : Metabolized via β-oxidation; incorporated into myristoyl-CoA for protein modification .

- 14-Fluoro-Myristic Acid : Fluorine at C-14 likely inhibits β-oxidation, prolonging half-life. This property is critical for studying long-term protein acylation .

- Myristelaidic Acid : Trans double bond accelerates CoA conversion compared to cis isomers, suggesting positional unsaturation impacts metabolic rates .

- Fluoroacetic Acid Contrast : Unlike toxic short-chain fluoroacetic acid (LD₅₀ ~2–10 mg/kg), 14-fluoro-myristic acid’s longer chain may reduce acute toxicity by avoiding lethal citrate cycle disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。